Cas no 53975-72-7 (3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid)

3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2,3-Dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-Oxo-2,3-dihydro-[1,2,4]triazolo-[4,3-a]pyridine-8-carboxylic acid
- 3-oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- ZKBNKPSAROKKKH-UHFFFAOYSA-N
- 1,2,4-Triazolo[4,3-a]pyridine-8-carboxylic acid, 2,3-dihydro-3-oxo-
- NE34910
- Z1695922811
- 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]p
- 3-Oxo-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid #
- DB-346431
- CS-0083385
- Z1262531189
- WS-01389
- SCHEMBL17403235
- 3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 53975-72-7
- MFCD18970856
- D85369
- EN300-124203
- AKOS023872057
- 3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid
-
- MDL: MFCD18970856
- インチ: 1S/C7H5N3O3/c11-6(12)4-2-1-3-10-5(4)8-9-7(10)13/h1-3H,(H,9,13)(H,11,12)
- InChIKey: ZKBNKPSAROKKKH-UHFFFAOYSA-N
- ほほえんだ: O=C1NN=C2C(C(=O)O)=CC=CN21
計算された属性
- せいみつぶんしりょう: 179.03309103g/mol
- どういたいしつりょう: 179.03309103g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 380
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 82
3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM338452-250mg |
3-Oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95%+ | 250mg |
$*** | 2023-05-30 | |
Enamine | EN300-124203-10.0g |
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95% | 10g |
$3622.0 | 2023-06-08 | |
Chemenu | CM338452-100mg |
3-Oxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95%+ | 100mg |
$364 | 2021-08-18 | |
TRC | E590403-100mg |
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 100mg |
$ 295.00 | 2022-06-05 | ||
Enamine | EN300-124203-0.05g |
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95% | 0.05g |
$197.0 | 2023-06-08 | |
Enamine | EN300-124203-100mg |
3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95.0% | 100mg |
$293.0 | 2023-10-02 | |
1PlusChem | 1P00DLS4-100mg |
2,3-Dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95% | 100mg |
$418.00 | 2025-02-26 | |
1PlusChem | 1P00DLS4-500mg |
2,3-Dihydro-3-oxo-1,2,4-triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95% | 500mg |
$867.00 | 2025-02-26 | |
A2B Chem LLC | AG33956-2.5g |
3-Oxo-2h,3h-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
53975-72-7 | 95% | 2.5g |
$1772.00 | 2024-04-19 | |
abcr | AB590325-100mg |
3-Oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid; . |
53975-72-7 | 100mg |
€361.20 | 2024-07-20 |
3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acid 関連文献
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3-oxo-2H,3H-1,2,4triazolo4,3-apyridine-8-carboxylic acidに関する追加情報
Introduction to 3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid (CAS No. 53975-72-7)
3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid, identified by the CAS number 53975-72-7, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural framework and potential biological activities. This compound belongs to the triazolopyridine class, a scaffold that has been extensively explored for its pharmacological properties. The presence of a carboxylic acid functional group at the 8-position and a ketone moiety at the 3-position contributes to its reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The 1,2,4-triazole core is known for its stability and ability to form hydrogen bonds, which enhances its binding affinity to biological targets. In particular, the triazolopyridine motif has been implicated in various pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. The specific arrangement of atoms in 3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid allows for diverse interactions with enzymes and receptors, making it a promising candidate for further investigation.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of this compound with high accuracy. Molecular docking studies have suggested that 3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid can interact with proteins involved in metabolic pathways and signal transduction. These interactions may underpin its potential therapeutic applications. For instance, inhibition of key enzymes such as kinases or proteases could lead to novel treatments for diseases like cancer or neurodegenerative disorders.
The synthesis of 3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid involves multi-step organic reactions that require careful optimization. The carboxylic acid group can be used to form esters or amides, expanding its utility as a building block in drug development. Additionally, the ketone functionality can undergo reduction or oxidation reactions to yield different derivatives with tailored properties. These synthetic pathways have been refined through continuous research efforts aimed at improving yield and purity.
In vitro studies have begun to unravel the biological profile of 3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid. Preliminary results indicate that it exhibits moderate activity against certain bacterial strains and shows promise in inhibiting inflammatory cytokines. The exact mechanisms of action are still under investigation but are likely mediated through interactions with cellular targets. Further preclinical studies are necessary to validate these findings and explore potential side effects.
The pharmaceutical industry has shown interest in heterocyclic compounds like 3-oxo-2H,3H-1,2,4triazolo[4,3-apyridine]-8-carboxylic acid due to their structural diversity and functional flexibility. Companies are investing in libraries of such compounds to screen for new drug candidates. High-throughput screening (HTS) technologies have accelerated the process of identifying molecules with desirable pharmacological properties. The integration of HTS with machine learning algorithms has further enhanced the efficiency of drug discovery pipelines.
The environmental impact of synthesizing and handling 53975-72-7 is also a consideration in modern drug development. Green chemistry principles are being applied to minimize waste and reduce hazardous byproducts. Solvent-free reactions and catalytic methods are being explored to make the synthesis more sustainable. These efforts align with global initiatives to promote environmentally friendly practices in pharmaceutical manufacturing.
Future directions for research on 1,2,4-triazolopyridines, including 53975-72-7, may involve exploring their role in modulating immune responses or as adjuvants in vaccine formulations. The ability of triazolopyridines to cross cell membranes makes them suitable candidates for topical applications as well. Collaborative projects between academia and industry are likely to drive innovation in this area.
In conclusion,3-oxo-2H,3H-1 H ,24triazolo [43] pyridine -8 -carboxylic acid (CAS No . 53975 -72 -7 ) is a structurally intriguing compound with potential therapeutic applications . Its unique chemical properties make it an attractive scaffold for drug discovery , while ongoing research continues to uncover new possibilities . As our understanding of biological systems advances , compounds like this will play an increasingly important role in developing novel treatments .
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